molecular formula C6H6Cl2N6O B1199546 5,6-Dicl-amiloride CAS No. 76599-75-2

5,6-Dicl-amiloride

Cat. No.: B1199546
CAS No.: 76599-75-2
M. Wt: 249.05 g/mol
InChI Key: GCZJOSVTIIQLQL-UHFFFAOYSA-N
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Description

5,6-Dichloroamiloride: is a derivative of amiloride, a well-known potassium-sparing diuretic. Amiloride itself is a pyrazine compound that inhibits sodium reabsorption through sodium channels in renal epithelial cells. 5,6-Dichloroamiloride is specifically modified at the 5 and 6 positions with chlorine atoms, enhancing its biological activity and specificity .

Mechanism of Action

Amiloride blocks the epithelial sodium channel (ENaC) in the late distal tubule, connecting tubule, and collecting duct of the nephron . This both reduces absorption of sodium ion from the lumen of the nephron and reduces excretion of potassium ion into the lumen .

Safety and Hazards

Amiloride is toxic if swallowed . It is recommended to wash face, hands and any exposed skin thoroughly after handling and not to eat, drink or smoke when using this product . In case of ingestion, it is advised to immediately call a POISON CENTER or doctor/physician and rinse mouth . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

Emerging experimental evidence suggests the possibility that systemic or central ENaC inhibition or both may be an alternative to the treatment of hypertension and cardiovascular disease states . Clinical trials to evaluate further the potential beneficial cardiovascular effects of ENaC blockade are needed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloroamiloride typically involves the chlorination of amiloride. The general procedure includes:

Industrial Production Methods: Industrial production of 5,6-Dichloroamiloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloroamiloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Comparison with Similar Compounds

Uniqueness: 5,6-Dichloroamiloride is unique due to its enhanced specificity and potency in inhibiting sodium channels compared to its parent compound, amiloride. The chlorine substitutions at the 5 and 6 positions contribute to its distinct pharmacological profile .

Properties

IUPAC Name

3-amino-5,6-dichloro-N-(diaminomethylidene)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N6O/c7-2-3(8)13-4(9)1(12-2)5(15)14-6(10)11/h(H2,9,13)(H4,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZJOSVTIIQLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997927
Record name 3-Amino-N-carbamimidoyl-5,6-dichloropyrazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76599-75-2
Record name 5,6-Dichloroamiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076599752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-N-carbamimidoyl-5,6-dichloropyrazine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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